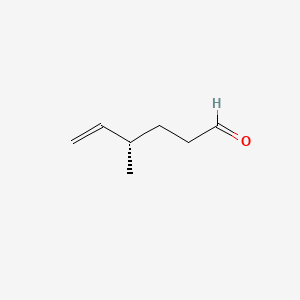
2,5-Dicyclopentylhydroquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dicyclopentylhydroquinone: is an organic compound with the molecular formula C16H22O2 . It is a derivative of hydroquinone, where two cyclopentyl groups are substituted at the 2 and 5 positions of the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dicyclopentylhydroquinone typically involves the alkylation of hydroquinone with cyclopentyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually performed at elevated temperatures to ensure complete substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions: 2,5-Dicyclopentylhydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.
Major Products: The major products formed from these reactions include quinones, hydroquinone derivatives, and substituted benzene compounds .
科学研究应用
2,5-Dicyclopentylhydroquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s antioxidant properties make it useful in biological studies, particularly in understanding oxidative stress and its effects on cells.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in preventing oxidative damage and its use in drug development.
作用机制
The mechanism of action of 2,5-Dicyclopentylhydroquinone involves its ability to undergo redox reactions. The compound can donate electrons to reactive oxygen species (ROS), thereby neutralizing them and preventing oxidative damage. This antioxidant activity is crucial in protecting cells from oxidative stress. The molecular targets include various enzymes and proteins involved in redox regulation and cellular signaling pathways .
相似化合物的比较
2,5-Di-tert-butylhydroquinone: Another hydroquinone derivative with tert-butyl groups instead of cyclopentyl groups.
2,5-Dihydroxy-1,4-benzoquinone: A quinone derivative with hydroxyl groups, known for its biological activity and use in various chemical reactions.
Uniqueness: 2,5-Dicyclopentylhydroquinone is unique due to the presence of cyclopentyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications where other hydroquinone derivatives may not be as effective .
属性
CAS 编号 |
93841-39-5 |
|---|---|
分子式 |
C16H22O2 |
分子量 |
246.34 g/mol |
IUPAC 名称 |
2,5-dicyclopentylbenzene-1,4-diol |
InChI |
InChI=1S/C16H22O2/c17-15-10-14(12-7-3-4-8-12)16(18)9-13(15)11-5-1-2-6-11/h9-12,17-18H,1-8H2 |
InChI 键 |
QJIKVNFRJLVHPZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C2=CC(=C(C=C2O)C3CCCC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


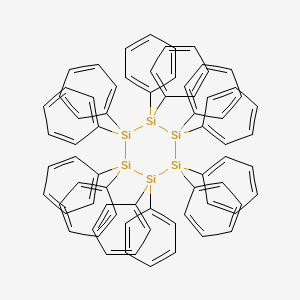
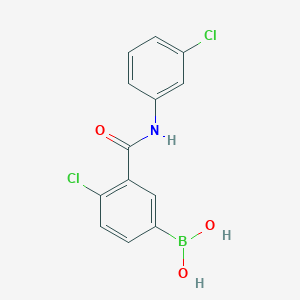
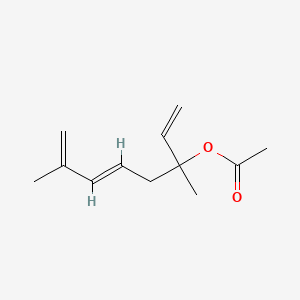

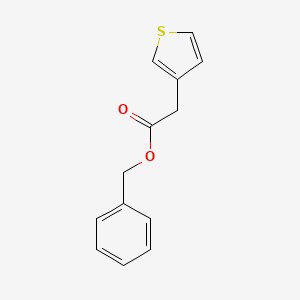
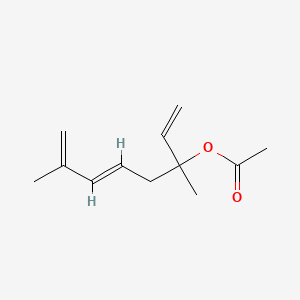
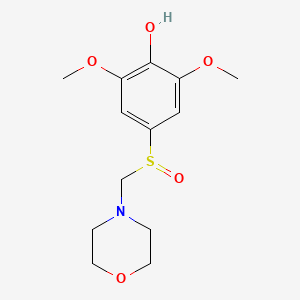
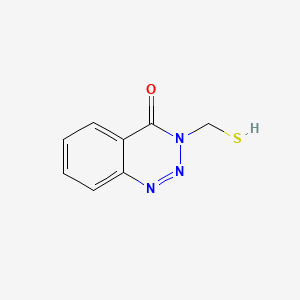
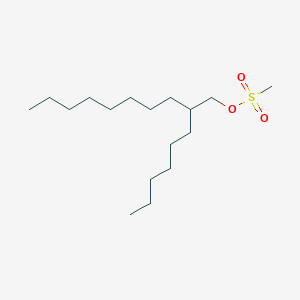
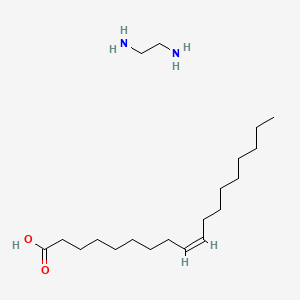
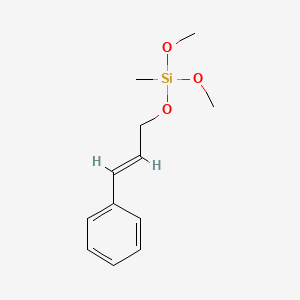
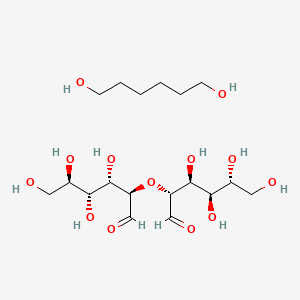
![(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-ethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12650300.png)
